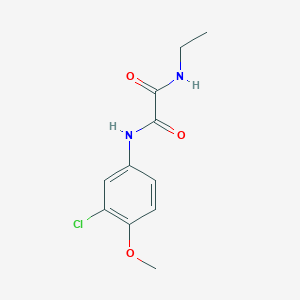![molecular formula C21H17NO2 B5037660 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one, also known as BHPP, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in the field of medicine. BHPP is a chalcone derivative, which is a class of compounds known for their diverse biological activities.
科学研究应用
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been studied for its potential applications in the field of medicine. It has been shown to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
作用机制
The mechanism of action of 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the advantages of using 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one in lab experiments is its low toxicity. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been found to have a high safety profile, even at high doses. Another advantage is its stability, which allows for long-term storage without degradation. However, one of the limitations of using 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
For the study of 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one include investigating its potential applications in the treatment of neurodegenerative diseases and studying its effects on the immune system.
合成方法
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one can be synthesized by the Claisen-Schmidt condensation reaction between 4-biphenylcarboxaldehyde and 4-hydroxyacetophenone in the presence of a base catalyst. The reaction mixture is heated under reflux conditions, and the product is obtained after purification using column chromatography or recrystallization.
属性
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20-12-10-19(11-13-20)22-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,22-23H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDNFZARISELLQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-cyclopentyl-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5037595.png)
![5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5037603.png)
![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)

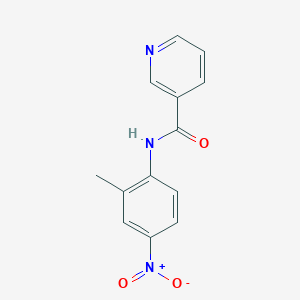
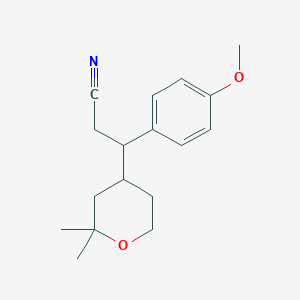

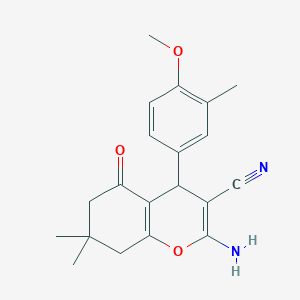
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)
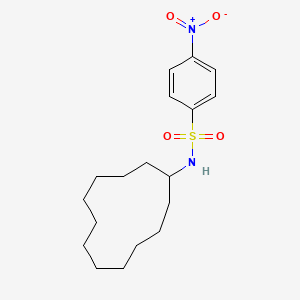
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
